2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide
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Overview
Description
2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is a synthetic organic compound characterized by the presence of a methoxy group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Introduction of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling.
Methoxy Group Addition: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{1-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetamide
- 2-methoxy-N-{1-[4-(trifluoromethyl)pyrrolidin-2-yl]acetamide
Uniqueness
2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is unique due to the presence of both a trifluoromethyl-substituted pyridine ring and an azetidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-20-7-11(19)17-9-5-18(6-9)10-4-8(2-3-16-10)12(13,14)15/h2-4,9H,5-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOSBXVMKOHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CN(C1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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